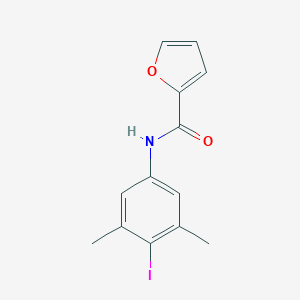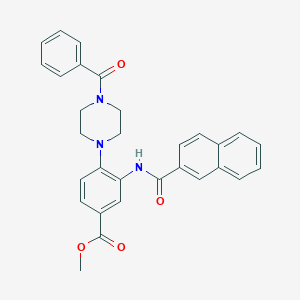![molecular formula C24H25N3O3S B250903 Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate, commonly known as TAK-659, is a small molecule inhibitor that is being developed as a potential treatment for various types of cancers. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the growth and survival of cancer cells.
Wirkmechanismus
TAK-659 inhibits the activity of BTK, which is a key signaling molecule in the B-cell receptor pathway. BTK is involved in the activation of various downstream signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 blocks these signaling pathways and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high levels in the spleen and lymph nodes. TAK-659 has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, this selectivity may also limit its effectiveness in cancers that do not rely on the B-cell receptor pathway for survival. Another limitation is the potential for drug resistance to develop over time, as has been observed with other BTK inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is the combination of TAK-659 with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another area is the development of biomarkers to predict which patients are most likely to respond to TAK-659. Finally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659 in different types of cancers.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-(4-benzylpiperazin-1-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-thiophenecarboxamide to form the desired product, which is purified by column chromatography. The overall yield of the synthesis is approximately 30%.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been shown to be effective in preclinical studies against various types of cancers, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has also been shown to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide. TAK-659 is currently undergoing clinical trials for the treatment of these and other cancers.
Eigenschaften
Molekularformel |
C24H25N3O3S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C24H25N3O3S/c1-30-24(29)19-9-10-21(20(16-19)25-23(28)22-8-5-15-31-22)27-13-11-26(12-14-27)17-18-6-3-2-4-7-18/h2-10,15-16H,11-14,17H2,1H3,(H,25,28) |
InChI-Schlüssel |
BNZXNSPBQLXLAN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250820.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B250824.png)
![5-chloro-2-methoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250825.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B250826.png)
![Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B250827.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B250828.png)
![Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B250835.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250836.png)
![N-[6-(2-furoylamino)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B250839.png)

![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250843.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250845.png)
![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B250846.png)